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Introduction
(R)-Birabresib, also known as Birabresib, OTX015, and MK-8628, is a potent and selective

small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2]

[3] Specifically, it targets BRD2, BRD3, and BRD4, which are key epigenetic readers that

regulate the transcription of crucial oncogenes.[1][2] By competitively binding to the acetyl-

lysine recognition pockets of these bromodomains, (R)-Birabresib disrupts critical cancer-

driving signaling pathways, leading to cell cycle arrest and apoptosis in various cancer models.

[3] This technical guide provides an in-depth overview of the discovery, synthesis, mechanism

of action, and clinical development of (R)-Birabresib.

Discovery and Development
Birabresib was identified as a first-in-class BET inhibitor with potential therapeutic applications

in oncology. The active enantiomer, (R)-Birabresib (specifically the S-enantiomer as per its

IUPAC name), has been the focus of clinical development due to its superior pharmacological

activity.[4] The compound has progressed through early-phase clinical trials for the treatment of

both hematological malignancies and solid tumors.[3]
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The BET family of proteins (BRD2, BRD3, and BRD4) are characterized by the presence of two

tandem bromodomains that recognize and bind to acetylated lysine residues on histone tails

and other proteins. This interaction is crucial for the recruitment of transcriptional machinery to

chromatin, thereby activating the expression of target genes. Many of these target genes, such

as the proto-oncogene MYC, are critical for cancer cell proliferation and survival.[3]

(R)-Birabresib mimics the structure of acetylated lysine and competitively binds to the

bromodomains of BET proteins. This prevents their association with chromatin, leading to the

downregulation of key oncogenes and a subsequent anti-tumor effect.
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Mechanism of action of (R)-Birabresib.

Synthesis of (R)-Birabresib
While a detailed, step-by-step public synthesis protocol for the specific (R)-enantiomer of

Birabresib is not readily available, the general synthesis of the thieno[3,2-f][4][5][6]triazolo[4,3-

a][4][6]diazepine core is described in the patent literature. The synthesis of the racemic mixture

would likely be followed by chiral separation to isolate the desired (S)-enantiomer, which is

designated as (R)-Birabresib in some contexts.

The synthesis would likely involve a multi-step process to construct the complex heterocyclic

core, followed by the attachment of the side chains. The final key step would be the resolution

of the enantiomers.

General Synthetic Workflow

Starting Materials Thienodiazepine Core Synthesis Triazole Ring Formation Racemic Birabresib Chiral Separation (e.g., HPLC)
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General synthetic workflow for (R)-Birabresib.

Chiral Separation: The separation of the enantiomers is a critical step. This is typically achieved

using chiral High-Performance Liquid Chromatography (HPLC). The racemic mixture is passed

through a column containing a chiral stationary phase, which interacts differently with each

enantiomer, leading to their separation.

Biological Activity
In Vitro Activity
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Target/Assay Cell Line IC50 / EC50 (nM) Reference

BRD2 Binding Cell-free 10-19 (EC50) [Selleck Chemicals]

BRD3 Binding Cell-free 10-19 (EC50) [Selleck Chemicals]

BRD4 Binding Cell-free 10-19 (EC50) [Selleck Chemicals]

BRD2/3/4 Inhibition - 92-112 (IC50) [2]

Cell Proliferation
Various Cancer Cell

Lines
60-200 (GI50) [TargetMol]

In Vivo Activity
Cancer Model Dosing

Tumor Growth
Inhibition

Reference

BRD-NUT Midline

Carcinoma Xenograft
100 mg/kg qd (p.o.) 79% [Selleck Chemicals]

BRD-NUT Midline

Carcinoma Xenograft
10 mg/kg bid (p.o.) 61% [Selleck Chemicals]

Clinical Trials
(R)-Birabresib has been evaluated in several Phase I and Ib clinical trials in patients with

advanced hematological malignancies and solid tumors.

Phase I Study in Advanced Acute Leukemia
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Parameter Details

Patient Population Patients with advanced acute leukemia.

Dosing Dose escalation from 10 mg to 160 mg daily.

Key Findings

Dose-proportional plasma concentrations.

Trough concentrations >500 nM (in vitro active

concentration) observed from 80 mg/day.

Adverse Events Primarily gastrointestinal toxicities.

Efficacy

Clinically relevant activity observed in 5 AML

patients, including one sustained complete

remission.

Phase Ib Study in Advanced Solid Tumors
Parameter Details

Patient Population Patients with selected advanced solid tumors.

Dosing Regimens

Cohort A: 80 mg once daily, continuous. Cohort

B: 100 mg once daily for 7 days in 21-day

cycles.

Key Findings

Dose-proportional increase in exposure and

rapid absorption. Recommended Phase II dose:

80 mg once daily, continuous.

Adverse Events
Most common were diarrhea, nausea, anorexia,

vomiting, and thrombocytopenia.[5]

Efficacy
Partial responses observed in 3 patients with

NUT midline carcinoma.[5]

Human Pharmacokinetic Parameters
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Parameter Value Condition

Tmax ~1-2 hours Single oral dose

Exposure Dose-proportional Up to 120 mg/day

t1/2 Not explicitly stated in snippets -

Cmax Increases with dose -

AUC Increases with dose -

Experimental Protocols
TR-FRET Bromodomain Binding Assay
Objective: To determine the binding affinity of (R)-Birabresib to BET bromodomains.

Methodology:

A cell lysate from CHO cells overexpressing Flag-tagged BRD2, BRD3, or BRD4 is

prepared.

In a microplate, the cell lysate is incubated with a europium-conjugated anti-Flag antibody,

XL-665-conjugated streptavidin, and biotinylated Birabresib at room temperature.

The plate is incubated to allow for binding equilibrium.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is measured using a

suitable plate reader.

The EC50 for binding is calculated by nonlinear regression analysis of the fluorescence data.

Cell Proliferation Assay (WST-8)
Objective: To assess the anti-proliferative effects of (R)-Birabresib on cancer cells.

Methodology:

Human tumor cells are seeded in 96-well plates and allowed to adhere overnight.
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The cells are then treated with increasing concentrations of (R)-Birabresib for 72 hours.

Following treatment, a tetrazolium salt solution (WST-8) is added to each well.

The plates are incubated to allow for the conversion of WST-8 to a formazan dye by

metabolically active cells.

The absorbance is measured at the appropriate wavelength using a microplate reader.

The GI50 (concentration for 50% growth inhibition) is calculated from the dose-response

curve.

Cell Proliferation Assay Workflow
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Workflow for the WST-8 cell proliferation assay.

Conclusion
(R)-Birabresib is a promising first-in-class BET inhibitor with demonstrated preclinical and

clinical activity against a range of cancers. Its mechanism of action, involving the targeted

disruption of epigenetic regulation of key oncogenes, represents a novel therapeutic strategy.

While further clinical investigation is ongoing to optimize dosing strategies and identify patient

populations most likely to benefit, (R)-Birabresib stands as a significant advancement in the

field of epigenetic cancer therapy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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